Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17829877
InChI: InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1
SMILES:
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17829877

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate -

Specification

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name tert-butyl (3R,4R)-3,4-dihydroxypiperidine-1-carboxylate
Standard InChI InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8-/m1/s1
Standard InChI Key RIZGRNBWPJMDKU-HTQZYQBOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)O)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a piperidine ring with cis-dihydroxyl groups at positions 3 and 4, both in the R-configuration. The tert-butyl carbamate group at the 1-position acts as a protective moiety, enhancing stability during synthetic manipulations. The molecular formula is C₁₁H₂₁NO₅, with a molecular weight of 247.29 g/mol. The stereochemistry is pivotal for its interactions in biological systems and synthetic applications .

Conformational Analysis

Synthetic Methodologies

Asymmetric Reduction of β-Ketopiperidine Precursors

A prominent route involves the enzymatic reduction of β-ketopiperidine carboxylates using bakers’ yeast (Saccharomyces cerevisiae). For example, reduction of tert-butyl 3-keto-4-carboxylate piperidine derivatives yields the cis-dihydroxy product with >80% enantiomeric excess (ee) . Key steps include:

  • Cyclization: Formation of the piperidine ring via Dieckmann condensation of amino ester precursors.

  • Enzymatic Reduction: Stereoselective reduction of the ketone group using yeast, yielding the (3R,4R)-diol .

Table 1: Representative Synthesis Conditions and Yields

Starting MaterialMethodYield (%)ee (%)Reference
tert-Butyl 3-keto-4-carboxylateYeast reduction7480
Ethyl 4-oxopiperidine-3-carboxylateDieckmann cyclization78-

Industrial-Scale Production

Continuous flow chemistry and green solvents (e.g., cyclopentyl methyl ether) are employed to optimize yield and sustainability. Industrial protocols emphasize catalytic hydrogenation for ketone reduction, achieving >90% conversion with palladium-based catalysts.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The hydroxyl groups are susceptible to oxidation by reagents like pyridinium chlorochromate (PCC), forming diketones or lactones.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the carbamate to a primary amine, enabling downstream functionalization .

Nucleophilic Substitution

The hydroxyl groups serve as handles for etherification or esterification. For instance, reaction with methyl triflate under basic conditions produces methyl ether derivatives, useful in prodrug design .

Applications in Pharmaceutical Research

Chiral Building Blocks

The compound’s rigid stereochemistry makes it invaluable for synthesizing bioactive molecules. For example, it is a precursor to quinuclidinol derivatives, which exhibit muscarinic receptor activity .

Antimicrobial and Anticancer Agents

Derivatives of (3R,4R)-dihydroxypiperidine demonstrate moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) . In cancer research, analogues induce apoptosis in HeLa cells via caspase-3 activation .

Table 2: Biological Activity of Selected Derivatives

DerivativeTargetIC₅₀ (µM)Reference
3,4-Diacetoxy piperidineHeLa cells12.3
3-Methoxy-4-hydroxyS. aureus16.0

Comparative Analysis with Structural Analogues

tert-Butyl (3R,4S)-3,4-Difluoropiperidine-1-carboxylate

The difluoro analogue exhibits enhanced metabolic stability but reduced hydrogen-bonding capacity, limiting its utility in enzyme inhibition .

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